3-Fluoro-5-isobutoxybenzoic acid
Description
3-Fluoro-5-isobutoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position and an isobutoxy group (2-methylpropoxy) at the 5-position of the benzene ring. This compound is structurally tailored to modulate electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-fluoro-5-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCZPSWSRIZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-isobutoxybenzoic acid typically involves the introduction of the fluorine atom and the isobutoxy group onto the benzoic acid ring. One common method is through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to a suitable precursor, followed by the alkylation of the hydroxyl group to form the isobutoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluorine atom can enhance the compound’s binding affinity and stability, while the isobutoxy group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 5-Position
The 5-position substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis with key analogs:
Table 1: Comparison of 3-Fluoro-5-Substituted Benzoic Acid Derivatives
*Note: Values marked with * are inferred from structural analogs due to incomplete data in evidence.
Key Structural and Functional Differences
- Methoxy and methyl substituents improve aqueous solubility but reduce steric bulk, favoring applications in agrochemical formulations .
Acidity and Reactivity :
- The nitro group in 3-Fluoro-5-nitrobenzoic acid lowers the pKa (higher acidity) due to strong electron-withdrawing effects, making it suitable for electrophilic substitution reactions .
- Alkoxy groups (isobutoxy, isopropoxy) exhibit moderate electron-donating effects, balancing reactivity and stability in boronic acid coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity :
- Methyl and nitro derivatives are often used as precursors for antimicrobial agents, while alkoxy variants are explored in kinase inhibitors due to their ability to modulate target binding .
Biological Activity
3-Fluoro-5-isobutoxybenzoic acid is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Chemical Formula: C₉H₁₁F₁O₂
- Molecular Weight: 172.19 g/mol
- CAS Number: [Not Available]
The compound features a fluorine atom and an isobutoxy group attached to a benzoic acid structure, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial activity of benzoic acid derivatives. For instance:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant inhibition against various bacterial strains, with MIC values comparable to potent antibiotics. While specific data for this compound is limited, related compounds have shown promising results.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 2 |
| Related benzoic acid derivative | E. coli | < 4 |
Anti-inflammatory and Antioxidant Activity
In vitro studies have shown that benzoic acid derivatives can modulate inflammatory pathways. The presence of the fluorine atom may enhance the compound's ability to interact with biological targets involved in inflammation.
- Mechanism of Action: The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures, suggesting a potential role in managing inflammatory diseases.
Case Studies
-
In Vivo Studies on Anti-inflammatory Effects:
A study investigated the effects of benzoic acid derivatives on inflammation in animal models. The results indicated a reduction in paw edema and inflammatory markers when treated with compounds similar to this compound. -
Antimicrobial Efficacy Against Drug-resistant Strains:
Another study evaluated the antimicrobial properties of various benzoic acid derivatives against drug-resistant bacterial strains. Preliminary results showed that compounds with similar structures exhibited significant antibacterial activity, indicating potential for further research on this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution: The presence of the isobutoxy group may enhance lipophilicity, potentially improving absorption rates.
- Metabolism: Studies suggest that benzoic acid derivatives undergo phase I and phase II metabolism, which can influence their bioactivity and half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
